molecular formula C20H30O B1193542 Retinol CAS No. 68-26-8

Retinol

Cat. No. B1193542
CAS RN: 68-26-8
M. Wt: 286.45
InChI Key: FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Description

Synthesis Analysis

The biosynthesis of retinoic acid from retinol involves complex biochemical processes across various tissues. Notably, rat tissues can convert retinol to retinoic acid in vitro without the need for cellular retinol and retinoic acid binding proteins, indicating a diverse and intrinsic capability for retinoic acid synthesis within the body (Napoli & Race, 1987). Moreover, the synthesis of retinoic acid from retinol requires NAD and is significantly influenced by various factors including ethanol concentration and specific inhibitors, highlighting the nuanced regulation of this process.

Molecular Structure Analysis

The structural analysis of retinol reveals its capability to be synthesized into retinoic acid with high regio- and stereochemical control. This synthesis can be achieved through thallium-accelerated, palladium-catalyzed cross-coupling reactions, demonstrating the chemical versatility and potential of retinol in biochemical applications (Torrado et al., 1995).

Chemical Reactions and Properties

Retinol's conversion to retinoic acid is a pivotal reaction that underscores its biological importance. The enzyme aldehyde dehydrogenase 6 (ALDH6) plays a crucial role in this conversion within human breast epithelium, a process that is notably absent in certain breast cancer cell lines like MCF-7. This deficiency in RA synthesis capability highlights the critical role of specific enzymes in retinol metabolism and its implications in disease states (Rexer et al., 2001).

Physical Properties Analysis

Retinol's physical properties, particularly its solubility and stability, pose challenges for its application. Innovations in enzymatic methods have led to the development of water-soluble retinol derivatives, enhancing its clinical and cosmetic applications by addressing issues of skin irritation and instability (Maugard et al., 2002).

Chemical Properties Analysis

Retinol's chemical properties, including its interaction with binding proteins and its metabolism to retinoic acid, are fundamental to its biological functions. The synthesis of retinol-binding protein in mammalian eyes, for instance, facilitates the intraocular translocation of retinol, essential for vision (Martone et al., 1988). Additionally, the expression of class I and IV alcohol dehydrogenase genes in developing epithelia suggests a role for these enzymes in local retinoic acid synthesis, further emphasizing the complex regulation of retinol's chemical properties and its impact on health (Ang et al., 1996).

Scientific Research Applications

  • Topical Anti-Aging Agent : A study by (Randhawa et al., 2015) found that 0.1% stabilized retinol significantly improves photodamaged skin, indicating its effectiveness as an anti-aging agent.

  • Treatment for Photodamaged Skin : (Lee et al., 2006) reported the efficacy of a newly synthesized photostable retinol derivative in treating photodamaged skin, highlighting advancements in retinol formulations for cosmetic use.

  • Skin Cancer Therapy : Research by (Bushue & Wan, 2010) discussed the role of retinol and its metabolites in cancer therapy, emphasizing its importance in the development and prevention of various cancers.

  • Encapsulation and Controlled Release : A study by (Shields et al., 2018) explored the encapsulation and controlled release of retinol using silicone particles, which can potentially improve the delivery and stability of retinol in topical applications.

  • Chemoprevention and Differentiation Therapy : The research by (Hansen et al., 2000) highlighted the significance of retinoids in chemoprevention and differentiation therapy, particularly in the context of epithelial carcinogenesis.

  • Maintenance of Stem Cell Pluripotency : (Khillan, 2014) discussed the critical role of retinol in supporting the self-renewal of various types of stem cells, indicating its potential applications in regenerative medicine.

  • Improved Photostability and Lower Toxicity : A study by (Han et al., 2003) on synthesized retinol derivatives showed improved photostability and reduced toxicity, which are desirable properties for cosmetic and therapeutic applications.

  • Retinol in Cosmeceuticals : (Sorg et al., 2006) focused on the use of retinoids, including retinol, in cosmeceuticals, discussing their impact on skin aging and photoaging.

  • Stability in Dermatological Formulations : (Akhavan & Levitt, 2008) investigated the stability of retinol in a hydroquinone 4%/retinol 0.3% cream, finding that it underwent less than 10% degradation under simulated-use conditions.

  • Controlled Release for Topical Application : (Goudon et al., 2020) developed a new encapsulation method for retinol, showing its potential for controlled release in topical applications.

Safety And Hazards

Retinol is safe for most skin types, but it can cause side effects if not used properly. These include redness, burning, irritation, increased sensitivity to sunlight, dry or flaking skin . It is also important to note that retinol used in skincare products is safe, but using it too often or at a high strength can result in irritation .

Future Directions

There is currently no treatment available for certain retinopathies, but extensive preclinical investigations and ongoing prospective natural history studies are preparing the necessary foundation to design and establish forthcoming clinical trials . More elaborate clinical studies are required to confirm the advantage of nanoparticles in the delivery of topical retinoids .

properties

IUPAC Name

(2E,4E,6E,8E)-3,7-dimethyl-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraen-1-ol
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InChI

InChI=1S/C20H30O/c1-16(8-6-9-17(2)13-15-21)11-12-19-18(3)10-7-14-20(19,4)5/h6,8-9,11-13,21H,7,10,14-15H2,1-5H3/b9-6+,12-11+,16-8+,17-13+
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InChI Key

FPIPGXGPPPQFEQ-OVSJKPMPSA-N
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Canonical SMILES

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CCO)C)C
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Isomeric SMILES

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/CO)/C)/C
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Molecular Formula

C20H30O
Record name VITAMIN A
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DSSTOX Substance ID

DTXSID3023556
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Molecular Weight

286.5 g/mol
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Physical Description

Vitamin a appears as yellow crystals or orange solid. Practically water insoluble. (NTP, 1992), Solid; [Merck Index] Yellow or orange solid; [NTP], Solid
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Boiling Point

279 to 280 °F at 1e-06 mmHg (NTP, 1992), 137-138 °C at 1X10-6 mm Hg
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Solubility

Practically insoluble (NTP, 1992), Practically insoluble in water or glycerol; soluble in absolute alcohol, methanol, chloroform, ether, fats and oils, Sol in ethanol and acetone and benzene
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Vapor Pressure

0.00000008 [mmHg], 7.5X10-8 mm Hg at 25 °C /Estimated/
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Mechanism of Action

Vision:Vitamin A (all-trans retinol) is converted in the retina to the 11-cis-isomer of retinaldehyde or 11-cis-retinal. 11-cis-retinal functions in the retina in the transduction of light into the neural signals necessary for vision. 11-cis-retinal, while attached to opsin in rhodopsin is isomerized to all-trans-retinal by light. This is the event that triggers the nerve impulse to the brain which allows for the perception of light. All-trans-retinal is then released from opsin and reduced to all-trans-retinol. All-trans-retinol is isomerized to 11-cis-retinol in the dark, and then oxidized to 11-cis-retinal. 11-cis-retinal recombines with opsin to re-form rhodopsin. Night blindness or defective vision at low illumination results from a failure to re-synthesize 11-cis retinal rapidly. Epithelial differentiation: The role of Vitamin A in epithelial differentiation, as well as in other physiological processes, involves the binding of Vitamin A to two families of nuclear retinoid receptors (retinoic acid receptors, RARs; and retinoid-X receptors, RXRs). These receptors function as ligand-activated transcription factors that modulate gene transcription. When there is not enough Vitamin A to bind these receptors, natural cell differentiation and growth are interrupted., Topical vitamin A can reverse the impairment of wound healing seen in patients receiving corticosteroids, perhaps by restoring the normal inflammatory reaction in the wound. The possibility has been suggested that systemic vitamin A could inhibit the anti-inflammatory effect of systemic corticosteroids., Retinol arrested proliferation of cultured neuroblastoma cells at concentrations of 50 um. A correlation existed between inhibition of growth and inhibition of ornithine decarboxylase in both neuroblastoma cells and glioma cells with retinol., In rats exptl-hypervitaminosis A has been shown ... to produce severe damage of the retina, mainly in the pigment epithelium according to electron microscopy. Alcohol dehydrogenase activity was shown to disappear in the pigment epithelium and visual cells ... ., /The authors/ have shown that in an experimental cell culture system consisting of carcinogen-treated 10T1/2 cells, both retinoids and all dietary carotenoids examined can reversibly inhibit neoplastic transformation in the post-initiation phase of carcinogenesis. This activity strongly correlates with their ability to increase gap junctional intercellular communication by up-regulating the expression of the gene CX43 (connexin43). Connexins comprise the structural unit of gap junctions, organelles which allow direct transfer of signals, nutrients and waste products between contacting cells. CX43 is the most widely expressed member of the gap junction family of genes, and we have demonstrated that its expression is strongly down-regulated in human cancers and in several premalignant conditions. When several human tumour cell lines were genetically engineered to conditionally express CX43 under the influence of a tetracycline promoter, their neoplastic phenotype was strongly attenuated. Specifically, induced cells were inhibited from growing in an anchorage-independent manner and, additionally, growth as xenografts in immunocompromised animals was also strongly attenuated. Growth inhibition in suspension was associated both with increased G(1) cell-cycle arrest and with increased apoptosis. /The authors/ propose a model whereby junctional communication allows the transfer of growth inhibitory signals from normal to neoplastic cells and that retinoids and carotenoids, by increasing signal transfer, act to prevent cancer.
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Product Name

Retinol

Color/Form

Solvated crystals from polar solvents, such as methanol or ethyl formate

CAS RN

11103-57-4, 68-26-8
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Melting Point

144 to 147 °F (NTP, 1992), 62-64 °C, Pale yellow prismatic crystals from methanol; mp: 57-58 °C; UV max (ethanol): 326 nm (E=1,550, 1%, 1 cm) /Retinol acetate/, Amorphous or crystalline; mp: 28-29 °C; UV max (ethanol); 325-328 nm (E=975, 1%, 1 cm) /Retinol palmitate/, 61 - 63 °C
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Synthesis routes and methods I

Procedure details

Effect of all-trans Retinoic acid (atRA), 13-cis-Retinoic acid (13cRA) and N-(4-hydroxyphenyl)retinamide (4-HPR) on IMH: To 1 mL of buffered suspension of RPE membranes (100 mM Tris pH 8.0, 76.7 μg of protein) was added 60 μM or 6 μM of atRA, 13cRA or 4-HPR and incubated at room temp. for 15 min. A control reaction mixture without any inhibitor was also incubated at room temperature for 15 min. At the end of the 15 min incubation, all-trans-retinol [11-12-3H2] (0.2 μM) was added to the reaction mixtures (100 mM Tris pH 8.0, 76.7 μg of RPE protein, 0.2% BSA 100 μM of DPPC, 1 mM of DTT and 0.2 μM all-trans-retinol [11-12-3H2]) and incubated at room temperature for 30 min. At the end of this 30 minutes of incubation, an aliquot of the reactions were quenched to verify the equal addition of all-trans-retinol [11,12-3H2] and the effect of these inhibitors on LRAT. After this the control reaction mixture was incubated with atRA (60 & 6 μM), 13cRA (60 & 6 μM) or 4-HPR (60 & 6 μM) for 15 min. Now all the reaction mixtures were incubated with 30 μM of apo-rCRALBP (100 mM Tris pH 8.0, 7.7 μg of RPE protein, 0.2% BSA 100 μm of DPPC, 1 mM of DTT 30 μM apo-rCRALBP and 0.2 μM all-trans-retinol [11-12-3H2]) at 37° C. for 30 minutes. At the end of this incubation period the 200 μL reaction mixture was quenched by the addition of 750 μL ice cold methanol after which 100 μL of 1M sodium chloride solution was added, and 500 μl hexane (containing butylated hydroxy toluene at 1 mg/mL) was added to effect extraction of the retinoids. The retinoids were analyzed as previously described (27). The amount of 11-cis-retinol formed was used as a measurement of IMH activity. All experiments were performed in triplicate and the average values of these measurements were used for analysis.
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Synthesis routes and methods II

Procedure details

Retinol was prepared in a high degree of purity from commercial retinyl acetate for use as a reference retinoid in certain bioassays and as a precursor of retinyl ethers. A solution of 100 g of commercial all-trans-retinyl acetate in 1.5 L of a methanol solution of sodium hydroxide (2%) was stirred under a nitrogen atmosphere at room temperature. After 2 h, retinyl acetate was not observable by TLC. The orange solution was concentrated under reduced pressure, and at 30° C., to about 300 mL; the concentrated solution was poured, with stirring, into cold water (1.5 L); and hexane (1 L) was added to dissolve the precipitated retinol. The organic layer was separated and washed with three portions of water, saturated aqueous NaCl being added (as required) to separate emulsions. The organic solution was washed further with saturated aqueous NaCl, dried (MgSO4), and concentrated under reduced pressure to an orange syrup. A solution of the syrup in ethyl formate (100 mL) was cooled to −20° C., seeded with pure retinol, and stored (under a nitrogen atmosphere) at −20° C. The crystalline retinol was collected by filtration under nitrogen, washed with cold (−70° C.) ethyl formate, and dried in vacuo: yield, 47 g (54%); mp 60-62° C. [lit. Robeson et al., 1955), 62-64° C.]; HPLC, 99.4%: UV λmax 325 (ε 53 000) and 250 nm (ε 5000); 1H NMR in accord with the structure.
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Citations

For This Compound
327,000
Citations
M Lidén, U Eriksson - Journal of Biological Chemistry, 2006 - ASBMB
… Retinol is oxidized once to generate retinal and twice to … -trans-or-cis-retinol dehydrogenase (RDH) activities have been … However, whether all of these enzymes truly function as retinol …
Number of citations: 124 www.jbc.org
RO Parker, RK Crouch - Experimental eye research, 2010 - Elsevier
… to all-trans retinol by RDHs, and after all-trans retinol is transferred to the RPE and converted to 11-cis retinol, an oxidation reaction carried out by RDHs converts 11-cis retinol to 11-cis …
Number of citations: 181 www.sciencedirect.com
K Michaëlsson, H Lithell, B Vessby… - New England Journal …, 2003 - Mass Medical Soc
… serum retinol. Multivariate analysis of the risk of fracture in the highest quintile for serum retinol … The risk of fracture was further increased within the highest quintile for serum retinol. Men …
Number of citations: 500 www.nejm.org
DWS Goodman - Annals of the New York Academy of Sciences, 1980 - europepmc.org
Vitamin A is mobilized from liver stores and transported in plasma in the form of the lipid alcohol retinol, bound to a specific transport protein, retinol-binding protein (RBP). A great deal …
Number of citations: 149 europepmc.org
U Cogan, M KOPELMAN, S MOKADY… - European journal of …, 1976 - Wiley Online Library
… Yet, no quantitative evaluation of the binding affinity of retinol and its analogues to retinol … affinity of retinol, retinoic acid retinyl esters to human-retinol and chickenretinol binding proteins…
Number of citations: 496 febs.onlinelibrary.wiley.com
DWS Goodman - The retinoids, 1984 - Elsevier
Publisher Summary This chapter focuses on the plasma retinol-binding protein (RBP) and describes the structure and chemistry, biochemistry, and metabolism of RBP. Vitamin A is …
Number of citations: 483 www.sciencedirect.com
ME Newcomer, TA Jones, J Aqvist, J Sundelin… - The EMBO …, 1984 - embopress.org
… The complex of retinol with its carrier protein, retinol-binding protein (RBP) has been … core that completely encapsulates the retinol molecule. The retinol molecule les along the axis of …
Number of citations: 520 www.embopress.org
R Kafi, HSR Kwak, WE Schumacher, S Cho… - Archives of …, 2007 - jamanetwork.com
… retinol induces type I procollagen protein in chronologically aged skin. Baseline and 24 weeks after retinol- … P = .049 for retinol vs control in the difference of percentage of area staining …
Number of citations: 322 jamanetwork.com
S De Pee, O Dary - The Journal of nutrition, 2002 - academic.oup.com
… retinol … retinol concentration, it can be used to determine whether VAD is a public health problem in those populations for which the relationship between serum concentrations of retinol …
Number of citations: 332 academic.oup.com
J Janke, S Engeli, M Boschmann, F Adams… - Diabetes, 2006 - Am Diabetes Assoc
Studies in mice suggest that adipocytes serve as glucose sensors and regulate systemic glucose metabolism through release of serum retinol-binding protein 4 (RBP4). This model has …
Number of citations: 460 diabetesjournals.org

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